molecular formula C13H11BrO B8426493 1-Bromo-2-methyl-4-phenoxybenzene

1-Bromo-2-methyl-4-phenoxybenzene

Cat. No.: B8426493
M. Wt: 263.13 g/mol
InChI Key: JUSIZHSBPCWCMC-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-phenoxybenzene is a useful research compound. Its molecular formula is C13H11BrO and its molecular weight is 263.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

1-bromo-2-methyl-4-phenoxybenzene

InChI

InChI=1S/C13H11BrO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

JUSIZHSBPCWCMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-phenoxytoluene (2.5 g, 0.0136 mol) and N-bromosuccinimide (2.54 g, 0.0142 mol) was stirred in acetonitrile (20 mL) for 2.5 hours under an atmosphere of nitrogen. The solvent was removed under reduced pressure. Carbon tetrachloride was added to the residue and the resulting solid was removed by filtration. The filtrate was concentrated to yield 4-bromo-3-methylphenyl phenyl ether as yellow oil (3.5 g, 0.0133 mol):
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 100 mL round bottom flask was added 4-bromo-3-methylphenol (0.90 g, 0.0048 mol), phenylboronic acid (2.4 g, 0.019 mol), cupric acetate (1.4 g, 0.0077 mol) and DCM (49.99 mL). TEA (4.0 mL, 0.029 mol) was then added followed by 4 A° molecular sieves and the reaction mixture was stirred at rt over night. Reaction mixture was then filtered through celite. The filtrate was concentrated in vacuo to give a residue which was purified by silica gel chromatography, eluting with 5% EtOAc in hexane. 1H NMR (400 MHz, CDCl3): δ=2.35 (s, 3H), 6.72 (dd, J=8.59, 3.03 Hz, 1H), 6.91 (d, J=2.78 Hz, 1H), 6.98-7.05 (m, 2H), 7.08-7.16 (m, 1H), 7.31-7.38 (m, 2H), 7.46 (d, J=8.59 Hz, 1H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
49.99 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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reactant
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